6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Description
Historical Context and Discovery
The development of 6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine emerges from the extensive historical research into pyrimidine-based compounds that began with the discovery of pyrimidine itself in 1818. The systematic exploration of pyrimidine derivatives has evolved significantly over two centuries, driven by the recognition that these heterocyclic compounds serve as fundamental building blocks in biological systems, particularly as components of ribonucleic acid and deoxyribonucleic acid. The specific compound under examination represents a more recent advancement in pyrimidine chemistry, reflecting modern synthetic methodologies that enable precise substitution patterns on the pyrimidine core.
The historical trajectory of pyrimidine research has been characterized by continuous innovation in synthetic approaches and increasing understanding of structure-activity relationships. Early investigations focused primarily on naturally occurring pyrimidine derivatives, but the field expanded dramatically with the development of synthetic methodologies that allowed for systematic modification of the pyrimidine scaffold. The incorporation of halogen substituents, particularly chlorine atoms, and the attachment of pyridylmethyl groups represent sophisticated synthetic achievements that build upon decades of accumulated knowledge in heterocyclic chemistry.
The compound's emergence can be contextualized within the broader movement toward designing targeted molecular entities with specific biological activities. The strategic placement of functional groups, including the chloro substituent at position 6 and the pyridin-2-ylmethyl group attached to the amino function at position 4, reflects deliberate design principles aimed at optimizing molecular interactions with biological targets. This approach exemplifies the evolution from empirical compound discovery to rational drug design that has characterized modern medicinal chemistry.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing precise identification of the molecular structure and substitution pattern. The compound is also known by several synonymous designations, including 6-chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine, which represents an alternative systematic naming approach that emphasizes the pyridinylmethyl substituent. Additional identifier systems include the Molecular Design Limited number MFCD13562783, which serves as a unique database reference for the compound.
The Simplified Molecular Input Line Entry System representation for this compound is ClC1=CC(NCC2=NC=CC=C2)=NC=N1, which provides a linear notation that captures the complete structural information in a computer-readable format. This notation system enables efficient database searching and computational analysis of the compound's properties. The International Chemical Identifier key HQICJAWYXYSFHL-UHFFFAOYSA-N serves as a unique digital fingerprint for the molecule, ensuring unambiguous identification across different chemical databases and literature sources.
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1125865-28-2 |
| Molecular Formula | C10H9ClN4 |
| Molecular Weight | 220.66 g/mol |
| Molecular Design Limited Number | MFCD13562783 |
| International Chemical Identifier Key | HQICJAWYXYSFHL-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | ClC1=CC(NCC2=NC=CC=C2)=NC=N1 |
The compound's identification parameters also include specific storage requirements, with recommendations for sealed storage in dry conditions at temperatures between 2-8 degrees Celsius. These specifications reflect the compound's stability characteristics and the need for proper handling to maintain chemical integrity during research applications.
Classification within Pyrimidine-Based Compounds
This compound belongs to the extensive family of pyrimidine derivatives, which represent one of the most important classes of heterocyclic compounds in medicinal chemistry. Within this broad classification, the compound specifically falls into the subcategory of 4-aminopyrimidines, characterized by the presence of an amino group at the 4-position of the pyrimidine ring. This structural feature is particularly significant because 4-aminopyrimidines have demonstrated diverse biological activities and serve as important scaffolds for pharmaceutical development.
The compound further classifies as a halogenated pyrimidine derivative due to the presence of the chlorine atom at position 6. Halogenated pyrimidines represent a specialized subset of pyrimidine compounds that often exhibit enhanced biological activity compared to their non-halogenated counterparts. The strategic incorporation of halogen atoms can significantly influence molecular properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
Additionally, the presence of the pyridin-2-ylmethyl substituent places this compound within the category of hybrid heterocyclic molecules that combine multiple aromatic nitrogen-containing rings. Such hybrid structures have gained considerable attention in medicinal chemistry due to their ability to interact with diverse biological targets and their potential for exhibiting unique pharmacological profiles. The combination of pyrimidine and pyridine moieties creates a molecular framework that can engage in multiple types of molecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.
The compound also represents an example of N-substituted pyrimidine derivatives, where the amino group at position 4 has been modified with a complex organic substituent. This modification strategy is commonly employed to fine-tune the biological properties of pyrimidine compounds and represents a key approach in structure-activity relationship studies. The specific choice of the pyridin-2-ylmethyl group reflects sophisticated understanding of how structural modifications can influence molecular behavior.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of modern heterocyclic design principles. The compound demonstrates the sophisticated level of structural complexity that can be achieved through contemporary synthetic methodologies, combining multiple heterocyclic rings with precise substitution patterns to create molecules with defined three-dimensional architectures.
From a synthetic chemistry perspective, this compound illustrates the successful application of nucleophilic substitution reactions on pyrimidine scaffolds. The synthesis typically involves the reaction of appropriately substituted pyrimidine precursors with pyridin-2-ylmethylamine derivatives under controlled conditions. Such synthetic approaches have become standard methodologies in heterocyclic chemistry and demonstrate the maturity of pyrimidine synthetic chemistry as a field.
The compound's structural features make it an excellent model system for studying heterocyclic reactivity patterns and molecular interactions. The presence of multiple nitrogen atoms in different chemical environments provides opportunities for diverse chemical transformations and coordination chemistry applications. The electron-withdrawing chlorine substituent and the electron-donating amino group create an electronic environment that can be systematically studied to understand substituent effects in heterocyclic systems.
In the broader context of heterocyclic chemistry, this compound represents the evolution toward increasingly complex molecular architectures that can address specific biological targets. The field of heterocyclic chemistry has progressed from simple ring systems to sophisticated polycyclic and multi-heterocyclic structures that can engage in precise molecular recognition events. This compound exemplifies this progression and demonstrates how traditional heterocyclic scaffolds can be elaborated to create molecules with enhanced specificity and potency.
Research Trajectory and Current Scientific Interest
The research trajectory surrounding this compound reflects the broader trends in pyrimidine derivative research, which has experienced significant growth due to the recognition of pyrimidines as privileged scaffolds in medicinal chemistry. Current scientific interest in this compound and related structures is driven by their potential applications as building blocks for pharmaceutical agents targeting various biological pathways.
Contemporary research efforts have focused on understanding the structure-activity relationships of pyrimidine derivatives, with particular attention to how specific substitution patterns influence biological activity. The compound serves as a valuable reference structure for comparative studies aimed at optimizing pyrimidine-based drug candidates. Research groups have systematically investigated how modifications to the chloro substituent, the amino group, and the pyridylmethyl moiety affect molecular properties and biological activities.
The compound has gained attention in the context of kinase inhibitor research, where pyrimidine derivatives have shown particular promise. Studies have demonstrated that 4-aminopyrimidine structures can serve as effective scaffolds for developing selective kinase inhibitors, and the specific substitution pattern present in this compound makes it a candidate for further optimization in this therapeutic area. The combination of the halogen substituent and the nitrogen-containing heterocyclic appendage creates a molecular framework that can engage in specific interactions with kinase active sites.
| Research Area | Current Status | Scientific Interest Level |
|---|---|---|
| Synthetic Methodology | Established protocols available | Moderate |
| Structure-Activity Relationships | Active investigation | High |
| Kinase Inhibition | Preliminary studies | High |
| Coordination Chemistry | Limited exploration | Moderate |
| Pharmaceutical Applications | Early-stage research | High |
Recent publications have highlighted the versatility of pyrimidine derivatives in addressing diverse therapeutic targets, and this compound represents a specific example of how strategic molecular design can create compounds with potential for multiple applications. The compound's availability from commercial suppliers indicates sustained research interest and suggests ongoing investigations in academic and industrial laboratories.
The future research trajectory for this compound likely involves systematic modification studies to explore the effects of different substituents and the development of synthetic methodologies for creating related structures with enhanced properties. The compound serves as a stepping stone toward more complex pyrimidine derivatives that may ultimately find applications as therapeutic agents or research tools. The continued interest in pyrimidine chemistry ensures that compounds like this compound will remain relevant as researchers seek to understand and exploit the full potential of these important heterocyclic scaffolds.
Properties
IUPAC Name |
6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICJAWYXYSFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 2-pyridinemethanamine under specific conditions. One common method includes:
Starting Materials: 6-chloropyrimidine and 2-pyridinemethanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a temperature range of 80-120°C for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The pyridine and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
- Enzyme Inhibition : Research has indicated that 6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine can act as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of various enzymes, potentially leading to therapeutic effects in diseases such as cancer and inflammation .
- Anticancer Activity : The compound has been explored for its anticancer properties, specifically as a selective inhibitor of cyclin-dependent kinases (CDKs). Studies have shown that modifications to the pyridine and pyrimidine rings can enhance its potency against specific cancer cell lines .
- Antimalarial Properties : There is ongoing research into its efficacy against malaria, where structural analogs have demonstrated significant antiplasmodial activity. The structure–activity relationship (SAR) studies suggest that modifications at the C6 position can lead to enhanced biological activity .
Biological Research
- Receptor Modulation : The compound is being investigated for its ability to modulate receptor activity, which could have implications for treating various neurological disorders .
- Cell Signaling Pathways : Its interaction with cellular signaling pathways has been studied, indicating potential roles in regulating gene expression related to inflammatory responses and cellular proliferation .
Materials Science
- Advanced Materials Development : Due to its unique electronic properties, this compound is being utilized in the development of advanced materials with specific optical and electronic characteristics. This includes applications in organic electronics and photonic devices .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory effects on CDK4 and CDK6, which are crucial for cell cycle regulation .
- Antimalarial Activity : Another investigation highlighted that chlorinated analogs showed superior antiplasmodial activity compared to their fluorinated counterparts, emphasizing the importance of halogen substitution on biological efficacy .
- Material Properties : Research into the electronic properties of this compound suggests its potential use in organic semiconductor applications due to favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities, by affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Key Identifiers :
- CAS RN: 1125865-28-2
- ChemSpider ID: 25076481
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives
Structural and Electronic Modulations
- Chlorine Position : Chlorine at C6 is conserved across analogues, enhancing electrophilicity and binding to hydrophobic pockets .
- Substituent Diversity: Aryl vs. Heteroaryl: Pyridinylmethyl (target compound) increases solubility in polar solvents compared to phenyl or fluorophenyl groups . Electron-Withdrawing Groups: Trifluoromethoxy () and methylsulfonyl () substituents improve metabolic stability but may reduce membrane permeability. Fused Rings: Pyridopyrimidine () and thienopyrimidine () cores enhance planar rigidity, favoring intercalation in enzyme active sites.
Biological Activity
6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound's structure, characterized by the presence of a chloro group and a pyridine moiety, suggests diverse interactions with biological targets, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClN. Its structural representation can be summarized as follows:
- Chlorine atom : Enhances lipophilicity and may influence receptor binding.
- Pyridine ring : Contributes to the compound's ability to interact with various biological targets.
- Pyrimidine core : Commonly found in nucleic acids and known for its biological relevance.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7) . The mechanism often involves inhibition of key signaling pathways associated with tumor growth and proliferation.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 5.0 | Inhibition of EGFR signaling |
| Similar Pyrimidines | MCF7 | 3.2 | Induction of apoptosis |
| Similar Pyrimidines | HT29 | 4.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also shown promise as an inhibitor of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses. Inhibition of iNOS can lead to reduced levels of nitric oxide, thereby alleviating symptoms associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study: iNOS Inhibition
In a study involving animal models, administration of iNOS inhibitors resulted in decreased pain sensitivity and inflammation markers in rats subjected to inflammatory stimuli . This suggests that this compound may function similarly.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and pyrimidine rings can significantly alter potency and selectivity against various targets.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity | Comments |
|---|---|---|
| Addition of methyl group on pyridine | Increased potency against iNOS | Enhances binding affinity |
| Substitution at C4 position of pyrimidine | Variable effects on EGFR inhibition | Needs further exploration |
Pharmacokinetics
Pharmacokinetic studies are essential for assessing the viability of this compound as a therapeutic agent. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated to ensure effective bioavailability and minimal toxicity.
Q & A
Basic: What are the common synthetic routes for preparing 6-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine, and what are the critical reaction parameters?
Answer:
The synthesis typically involves nucleophilic substitution or transition metal-catalyzed amination. A validated approach is palladium-catalyzed coupling of chloropyrimidines with amines (e.g., pyridin-2-ylmethylamine). Key parameters include:
- Catalyst system : Pd(OAc)₂ with ligands like Xantphos for enhanced regioselectivity .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature : 80–110°C to balance reaction rate and side-product formation.
- Base : Cs₂CO₃ or K₃PO₄ to deprotonate the amine nucleophile.
Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–85%) .
Advanced: How can regioselectivity be controlled during amination of 6-chloropyrimidine derivatives?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Ligand design : Bulky ligands (e.g., BINAP) favor substitution at less hindered positions .
- Substituent effects : Electron-withdrawing groups (e.g., Cl at C6) activate the pyrimidine ring for attack at C4.
- Reaction kinetics : Lower temperatures (≤80°C) reduce competing pathways.
Validate outcomes using NOESY NMR to confirm substitution patterns and X-ray crystallography for unambiguous structural assignment .
Basic: What spectroscopic and crystallographic methods confirm the molecular structure of this compound?
Answer:
- NMR :
- ¹H NMR: Peaks at δ 8.3–8.5 ppm (pyridine protons) and δ 6.5–7.0 ppm (pyrimidine H5).
- ¹³C NMR: C6-Cl resonance at ~155 ppm, C4-NH at ~165 ppm .
- X-ray crystallography : Resolves dihedral angles between pyrimidine and pyridine rings (typically 12–15°) and hydrogen-bonding networks (N–H⋯N) .
Advanced: How are crystallographic discrepancies in polymorphic pyrimidine derivatives resolved?
Answer:
Polymorphs arise from conformational flexibility in the pyridin-2-ylmethyl group. Strategies include:
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π, N–H⋯O) .
- Thermodynamic studies : DSC/TGA identifies stable polymorphs under varying conditions.
- DFT calculations : Predicts energy differences between crystal packing modes.
For example, reports a 12.8° dihedral angle in the title compound, contrasting with 5.2° in a chlorophenyl analog .
Basic: What in vitro assays evaluate the bioactivity of this compound?
Answer:
- Antimicrobial assays : Broth microdilution (MIC) against Gram+/Gram– bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index.
Standardize protocols using positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Advanced: How can SAR studies elucidate the role of substituents in bioactivity?
Answer:
- Substitution libraries : Synthesize analogs with varied substituents (e.g., F, CF₃ at pyridine) .
- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity with target proteins.
- Comparative bioassays : Test derivatives against wild-type/mutant strains to identify resistance mechanisms.
highlights that methoxy groups enhance antifungal activity by 3-fold compared to chloro analogs .
Advanced: How to address contradictory data on compound stability in solvent systems?
Answer:
- Controlled replication : Repeat experiments under inert (N₂/Ar) and ambient conditions.
- Degradation analysis : UPLC-MS identifies hydrolysis byproducts (e.g., pyrimidinone formation).
- Kinetic profiling : Monitor half-life in DMSO vs. aqueous buffers (pH 7.4) .
notes that Pd-catalyzed reactions in THF show higher stability than DMF due to reduced side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
